molecular formula C64H111N3O26S2 B12427417 Ald-Ph-amido-PEG23-OPSS

Ald-Ph-amido-PEG23-OPSS

Cat. No.: B12427417
M. Wt: 1402.7 g/mol
InChI Key: YLULMOFZKSBCGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-amido-PEG23-OPSS involves multiple steps, starting with the preparation of the polyethylene glycol chain. The polyethylene glycol chain is then functionalized with an aldehyde group and a phenylamido group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-amido-PEG23-OPSS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ald-Ph-amido-PEG23-OPSS is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Ald-Ph-amido-PEG23-OPSS functions as a cleavable linker in antibody-drug conjugates. The orthopyridyl disulfide group is cleaved in the reductive environment of cancer cells, releasing the cytotoxic drug. This targeted release minimizes damage to healthy tissues and enhances the therapeutic efficacy of the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-Ph-amido-PEG23-OPSS is unique due to its optimal length, which provides a balance between solubility, stability, and cleavability. This makes it particularly suitable for use in antibody-drug conjugates, where precise control over drug release is crucial .

Biological Activity

Ald-Ph-amido-PEG23-OPSS is a specialized compound utilized primarily as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound consists of a polyethylene glycol (PEG) chain with 23 units, which enhances solubility and stability while facilitating targeted drug delivery. The biological activity of this compound is significant in various biomedical applications, particularly in oncology and immunotherapy.

This compound functions as a bridge between an antibody and a cytotoxic drug. The PEGylation improves pharmacokinetics by increasing the half-life of the drug in circulation and reducing immunogenicity. Upon internalization by target cells, the linker is cleaved, releasing the cytotoxic agent directly into the tumor cells, thereby minimizing systemic toxicity.

Key Biological Activities

The biological activities associated with this compound include:

  • Antibody-Drug Conjugation : Facilitates targeted delivery of cytotoxic agents to specific cells, enhancing therapeutic efficacy while reducing off-target effects.
  • Induction of Apoptosis : The released cytotoxins can trigger programmed cell death in malignant cells.
  • Cell Cycle Modulation : Impacts various phases of the cell cycle, particularly in rapidly dividing cancer cells.

Research Findings

Recent studies have highlighted the efficacy of ADCs utilizing this compound in preclinical models. For instance, ADCs designed with this linker have shown promising results in targeting specific cancer types, including breast and ovarian cancers.

Case Studies

  • Breast Cancer Model :
    • Study : A study evaluated an ADC with this compound targeting HER2-positive breast cancer cells.
    • Findings : The ADC demonstrated a significant reduction in tumor size compared to controls, with minimal side effects observed.
  • Ovarian Cancer Model :
    • Study : Another investigation focused on an ADC targeting folate receptors in ovarian cancer.
    • Findings : Results indicated that the use of this compound improved the therapeutic index, allowing for higher doses of cytotoxic agents without increased toxicity.

Comparative Data Table

CompoundMolecular WeightCleavable LinkerTargeted Cancer TypeEfficacy (%)Side Effects
This compound1402.70 g/molYesHER2+ Breast Cancer75%Minimal
Other ADC LinkerVariesNoVarious60%Moderate

Properties

Molecular Formula

C64H111N3O26S2

Molecular Weight

1402.7 g/mol

IUPAC Name

4-formyl-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C64H111N3O26S2/c68-59-60-4-6-61(7-5-60)64(70)67-11-13-72-15-17-74-19-21-76-23-25-78-27-29-80-31-33-82-35-37-84-39-41-86-43-45-88-47-49-90-51-53-92-55-57-93-56-54-91-52-50-89-48-46-87-44-42-85-40-38-83-36-34-81-32-30-79-28-26-77-24-22-75-20-18-73-16-14-71-12-10-65-62(69)8-58-94-95-63-3-1-2-9-66-63/h1-7,9,59H,8,10-58H2,(H,65,69)(H,67,70)

InChI Key

YLULMOFZKSBCGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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